1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a fluorinated aniline moiety, an oxoethoxy linkage, and a pyrrolidine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 4-fluoroaniline derivative. The key steps include:
Formation of 4-fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reaction: The 4-fluoroaniline is then coupled with an appropriate oxoethoxy phenyl derivative under controlled conditions to form the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated aniline moiety can interact with enzymes and receptors, modulating their activity. The oxoethoxy linkage and pyrrolidine ring contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-((4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-((4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated aniline moiety enhances its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H17FN2O5 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O5/c20-13-1-3-14(4-2-13)21-17(23)11-27-16-7-5-15(6-8-16)22-10-12(19(25)26)9-18(22)24/h1-8,12H,9-11H2,(H,21,23)(H,25,26) |
InChI Key |
YDOUBEHFROFBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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